
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine, also known as MDBP, is a psychoactive drug that belongs to the benzodioxole family. It is a derivative of the amphetamine class of drugs and has been studied for its potential use in the treatment of various mental disorders.
Mecanismo De Acción
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. It does this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in an increase in mood, energy, and cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. It has also been found to increase the release of cortisol, a stress hormone, and to decrease the activity of the immune system. These effects are similar to those seen with other psychoactive drugs, such as amphetamines and MDMA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in high yields. Another advantage is that it has a similar mechanism of action as other psychoactive drugs, which makes it a useful tool for studying the effects of these drugs on the brain. However, one limitation is that it has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, its psychoactive effects make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for the use of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine in scientific research. One direction is to study its potential use in the treatment of mental disorders, such as depression and anxiety. Another direction is to study its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease. Additionally, more research is needed to understand the long-term effects of this compound and its potential for abuse.
Métodos De Síntesis
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine can be synthesized by various methods, including the reaction of 1-(2H-1,3-benzodioxol-5-yl)propan-2-amine with 3-methylbenzoyl chloride in the presence of a base. Another method involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)propan-2-amine with 3-methylbenzaldehyde in the presence of a reducing agent. These methods have been studied extensively in the literature and have been found to be effective in producing high yields of this compound.
Aplicaciones Científicas De Investigación
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine has been studied for its potential use in the treatment of various mental disorders, including depression, anxiety, and addiction. It has been found to have a similar mechanism of action as other psychoactive drugs, such as MDMA and amphetamines, which increase the release of serotonin, dopamine, and norepinephrine. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective properties.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-3-2-4-16(11-14)20-7-9-21(10-8-20)19(22)15-5-6-17-18(12-15)24-13-23-17/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXKDHNMOVNJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine](/img/structure/B2784000.png)
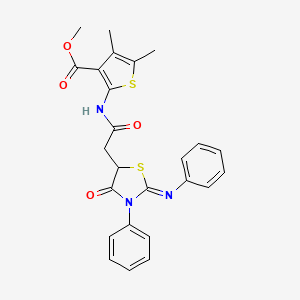
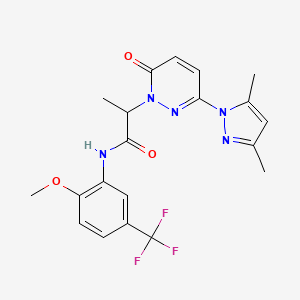
![3-[3-(3-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2784004.png)
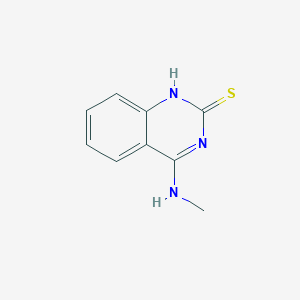
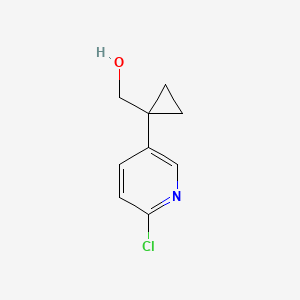
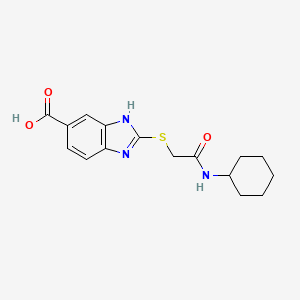
![2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2784009.png)


![6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2784015.png)
![N-butyl-7-chloro-N-ethyl-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784016.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784021.png)